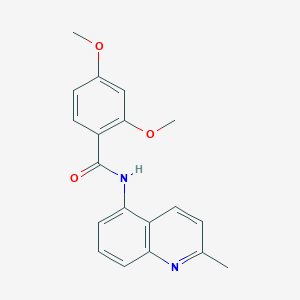![molecular formula C18H22N4O2 B5338910 {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone](/img/structure/B5338910.png)
{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone, also known as MTPM, is a novel chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTPM is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound inhibits tumor growth and metastasis, reduces inflammation, and improves cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, this compound has not been extensively studied for its potential side effects, and further research is needed to determine its safety profile.
未来方向
There are several potential future directions for research on {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone. One direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of this compound as a fluorescent probe for imaging and detection of biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects, as well as to optimize its synthesis and formulation for maximum efficacy and bioavailability.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research and drug development.
合成方法
The synthesis of {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has been achieved using various methods, including the one-pot, three-component reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, piperidine, and benzophenone. The reaction is carried out in the presence of a catalyst and under specific conditions to yield this compound with high purity and yield. Other methods, such as the use of alternative starting materials and different reaction conditions, have also been explored.
科学研究应用
{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.
属性
IUPAC Name |
1-(3-benzoylpiperidin-1-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-19-16(21-20-13)9-10-17(23)22-11-5-8-15(12-22)18(24)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEXRPQJUPUEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCCC(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5338859.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338876.png)
![5-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5338890.png)
![7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5338895.png)
![4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5338899.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5338900.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B5338917.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5338930.png)
![5-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-2-furaldehyde](/img/structure/B5338934.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5338935.png)
![ethyl 4-[({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5338939.png)
